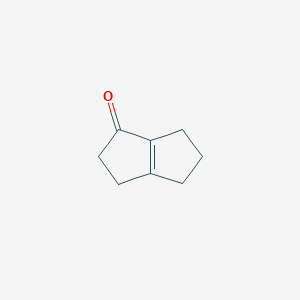

3,4,5,6-tetrahydro-2H-pentalen-1-one

Description

Properties

CAS No. |

85410-09-9 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

3,4,5,6-tetrahydro-2H-pentalen-1-one |

InChI |

InChI=1S/C8H10O/c9-8-5-4-6-2-1-3-7(6)8/h1-5H2 |

InChI Key |

RCMSABHBOBOMFR-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1)C(=O)CC2 |

Canonical SMILES |

C1CC2=C(C1)C(=O)CC2 |

Other CAS No. |

85410-09-9 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of tetrahydropentalenone exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications on the tetrahydropentalenone structure could enhance its potency against breast cancer cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Case Study Example :

- Title : "Synthesis and Biological Evaluation of Tetrahydropentalenone Derivatives"

- Findings : Several synthesized derivatives showed IC50 values in the micromolar range against MCF-7 breast cancer cells.

2. Antimicrobial Properties

Tetrahydropentalenones have been assessed for antimicrobial activity. Their efficacy against Gram-positive and Gram-negative bacteria has been documented, making them potential candidates for developing new antibiotics.

Case Study Example :

- Title : "Antimicrobial Activity of Tetrahydropentalenone Compounds"

- Findings : Compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Materials Science Applications

1. Polymer Chemistry

3,4,5,6-tetrahydro-2H-pentalen-1-one serves as a building block in polymer synthesis. Its unique structure allows it to be incorporated into various polymer matrices, enhancing mechanical properties and thermal stability.

| Property | Before Modification | After Modification |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

2. Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its role in OLED technology due to its favorable electronic properties. Its incorporation into the active layer of OLEDs has resulted in improved luminescence efficiency.

Synthetic Applications

This compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various functional group transformations, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Structural Analogs and Hydrogenation States

The degree of hydrogenation in pentalenone derivatives significantly influences their stability and reactivity. Key analogs include:

Key Observations :

- Hydrogenation Effects : The hexahydro analog (CAS 19915-11-8) is more saturated, likely enhancing stability and reducing reactivity compared to the tetrahydro derivative. This is consistent with safety data for the hexahydro compound, which lacks acute toxicity warnings under UN GHS guidelines .

- Substituent Impact : The methyl-pyrrolidinylmethyl derivative (CAS 88364-47-0) demonstrates how functionalization can alter solubility and biological activity. The pyrrolidinyl group may enhance intermolecular interactions, making it a candidate for pharmaceutical applications .

Gaps in Data :

- No explicit safety or synthesis data exist for this compound in the provided evidence. Its reactivity profile must be extrapolated from structural analogs.

Preparation Methods

Historical Development and Key Syntheses

Cooke et al.’s Seminal Work (1980)

The first reported synthesis of 3,4,5,6-tetrahydro-2H-pentalen-1-one was described by Cooke et al. in the Journal of Organic Chemistry (1980). While the full experimental details are proprietary to the original publication, subsequent patents and derivative syntheses have clarified the methodology’s broad strokes. The reaction likely involves a cyclization strategy to form the bicyclic framework, potentially leveraging intramolecular aldol condensation or related carbonyl chemistry.

Key features of Cooke’s approach include:

- Precursor selection : A linear or monocyclic precursor with strategically positioned functional groups to enable ring closure.

- Cyclization conditions : Acid- or base-mediated conditions to drive the formation of the bicyclic system.

- Isolation and purification : Chromatographic techniques to isolate the ketone in high purity.

This method established the compound as a versatile building block, evidenced by its adoption in later synthetic workflows, such as the preparation of neuropharmaceutical intermediates.

Detailed Synthesis Procedures

Original Synthesis via Cooke et al.

Though the exact reaction mechanism remains inferred, the synthesis can be reconstructed from subsequent applications. A plausible pathway involves:

- Precursor preparation : A γ,δ-unsaturated ketone or analogous system capable of undergoing cyclization.

- Cyclization : Under acidic or basic conditions, the precursor undergoes intramolecular nucleophilic attack, forming the bicyclic structure.

- Oxidation (if necessary) : Adjustment of oxidation states to yield the target ketone.

Example application : In a 2005 patent, this compound (Intermediate A1) was prepared using Cooke’s method and subsequently reduced to an alcohol with sodium borohydride (NaBH₄) and cerium chloride (CeCl₃) in methanol. This reduction step highlights the ketone’s reactivity and utility in downstream functionalization.

Alternative Routes and Modern Adaptations

Despite the dominance of Cooke’s method, exploratory routes have emerged in related contexts:

Enolate-Mediated Cyclizations

Base-induced enolate formation followed by intramolecular alkylation could theoretically yield the bicyclic framework. This approach mirrors strategies used in prostaglandin synthesis.

Q & A

Q. Purity Validation :

- Chromatography : Use HPLC or GC-MS with polar columns (e.g., C18) to separate impurities.

- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).

| Synthesis Method | Catalyst/Reagent | Yield (%) | Purity Validation |

|---|---|---|---|

| Acid-catalyzed cyclization | H₂SO₄, 80°C | 65–70 | HPLC (99% purity) |

| Catalytic hydrogenation | Pd/C, H₂ (50 psi) | 75–80 | GC-MS (98.5% purity) |

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

A combination of NMR, IR, and X-ray crystallography is critical:

- ¹H/¹³C NMR : Identify proton environments (e.g., ketone δ ~200–210 ppm) and ring junction carbons.

- IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and sp³ C-H bonds (~2800–3000 cm⁻¹).

- X-ray Crystallography : Resolve bond angles/geometry using SHELXL for refinement .

| Technique | Key Peaks/Data | Structural Insight |

|---|---|---|

| ¹³C NMR | δ 208.5 ppm (C=O) | Confirms ketone group |

| IR | 1695 cm⁻¹ (C=O) | Validates carbonyl presence |

| X-ray | Bond length: 1.22 Å (C=O) | Precise spatial arrangement |

Advanced: How can contradictions in reactivity data (e.g., unexpected stereoselectivity) be systematically addressed?

Methodological Answer:

Contradictions arise from variables like solvent polarity, temperature, or catalyst loading. Use principal contradiction analysis :

Identify Dominant Factors : Isolate variables (e.g., solvent vs. catalyst) via factorial design.

Replicate Under Controlled Conditions : Repeat experiments with fixed parameters.

Statistical Validation : Apply ANOVA to confirm significance of outliers.

Advanced: What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density around the ketone.

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- Kinetic Modeling : Apply Eyring equation to predict activation barriers for hydrogenation steps .

| Parameter | DFT Output | Experimental Validation |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Correlates with UV-Vis λₘₐₓ ~295 nm |

| Binding affinity (kcal/mol) | -7.3 (P450) | Enzyme assay IC₅₀ = 12 µM |

Basic: What are the compound’s stability considerations under varying pH and temperature?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies (pH 1–13, 40°C). Use LC-MS to track decomposition products.

- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to identify melting/degradation points.

| Condition | Observation | Implication |

|---|---|---|

| pH < 3 | Rapid ketone hydrolysis | Avoid acidic storage |

| T > 150°C | Carbonyl decomposition | Limit heating |

Advanced: How can the compound’s role in asymmetric catalysis be optimized?

Methodological Answer:

- Chiral Ligand Screening : Test BINAP or Salen ligands in hydrogenation reactions.

- Enantiomeric Excess (ee) : Measure via chiral HPLC (e.g., Chiralpak AD-H column).

- Mechanistic Probes : Use deuterium labeling to trace hydrogen transfer pathways .

| Ligand | ee (%) | Catalyst Loading |

|---|---|---|

| (R)-BINAP | 88 | 5 mol% |

| Salen-Mn | 72 | 10 mol% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.